Cas no 83164-31-2 (2-tert-butylindolizine-3-carbaldehyde)

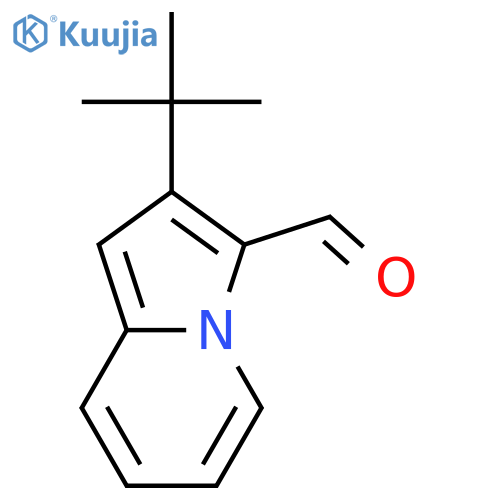

83164-31-2 structure

商品名:2-tert-butylindolizine-3-carbaldehyde

2-tert-butylindolizine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-tert-Butylindolizine-3-carboxaldehyde

- 2-tert-butylindolizine-3-carbaldehyde

- OR1975

- 2-(tert-Butyl)indolizine-3-carbaldehyde

- 2-(tert-Butyl)indolizine-3-carboxaldehyde

- 2-tert-Butyl-indolizine-3-carbaldehyde

- DTXSID30461221

- AKOS005254761

- 83164-31-2

- MFCD08056206

-

- MDL: MFCD08056206

- インチ: InChI=1S/C13H15NO/c1-13(2,3)11-8-10-6-4-5-7-14(10)12(11)9-15/h4-9H,1-3H3

- InChIKey: KEIBKRMCZZZUTD-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=C(C=O)N2C=CC=CC2=C1

計算された属性

- せいみつぶんしりょう: 201.11500

- どういたいしつりょう: 201.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 21.5Ų

じっけんとくせい

- 密度みつど: 1.02

- 屈折率: 1.547

- PSA: 21.48000

- LogP: 3.04930

2-tert-butylindolizine-3-carbaldehyde セキュリティ情報

2-tert-butylindolizine-3-carbaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-tert-butylindolizine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM241531-1g |

2-(tert-Butyl)indolizine-3-carbaldehyde |

83164-31-2 | 95%+ | 1g |

$419 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3667-1G |

2-tert-butylindolizine-3-carbaldehyde |

83164-31-2 | 95% | 1g |

¥ 2,560.00 | 2023-04-13 | |

| A2B Chem LLC | AC27510-2g |

2-(tert-Butyl)indolizine-3-carboxaldehyde |

83164-31-2 | 95+% | 2g |

$1753.00 | 2024-04-19 | |

| abcr | AB236346-5g |

2-tert-Butylindolizine-3-carboxaldehyde; . |

83164-31-2 | 5g |

€1461.00 | 2024-04-16 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3667-1.0g |

2-tert-butylindolizine-3-carbaldehyde |

83164-31-2 | 95% | 1.0g |

¥2559.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3667-100.0mg |

2-tert-butylindolizine-3-carbaldehyde |

83164-31-2 | 95% | 100.0mg |

¥764.0000 | 2024-08-02 | |

| Chemenu | CM241531-1g |

2-(tert-Butyl)indolizine-3-carbaldehyde |

83164-31-2 | 95%+ | 1g |

$*** | 2023-05-29 | |

| abcr | AB236346-1g |

2-tert-Butylindolizine-3-carboxaldehyde; . |

83164-31-2 | 1g |

€751.00 | 2024-04-16 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3667-1g |

2-tert-butylindolizine-3-carbaldehyde |

83164-31-2 | 95% | 1g |

¥2794.0 | 2024-04-17 | |

| A2B Chem LLC | AC27510-100g |

2-(tert-Butyl)indolizine-3-carboxaldehyde |

83164-31-2 | 95+% | 100g |

$9088.00 | 2024-04-19 |

2-tert-butylindolizine-3-carbaldehyde 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

83164-31-2 (2-tert-butylindolizine-3-carbaldehyde) 関連製品

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83164-31-2)2-tert-butylindolizine-3-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):289.0